Cas no 68391-42-4 (Disperse Orange 31)

Disperse Orange 31 structure
Disperse Orange 31 structure
Nome del prodotto:Disperse Orange 31
Numero CAS:68391-42-4
MF:C19H19N5O4
MW:381.385263681412
CID:58768
PubChem ID:110106

Disperse Orange 31 Proprietà chimiche e fisiche

Nomi e identificatori

    • Disperse Orange 31
    • 3-[[2-(Acetyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile
    • DISPERSE ORANGE 31 PRESS CAKE
    • C.I. Disperse Orange 31
    • 4-(4-Nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline
    • UNII-B9AB993875
    • 3-((2-(Acetyloxy)ethyl)(4-((4-nitrophenyl)azo)phenyl)amino)propiononitrile
    • N-(2-Cyanoethyl)-N-(2-acetoxyethyl)-4'-nitroazobenzene-4-amine
    • ACETIC ACID 2-((4'-NITROAZOBENZENE-4-YL)(2-CYANOETHYL)AMINO)ETHYL ESTER
    • Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((4-nitrophenyl)azo)phenyl)amino)-
    • Aniline, 4-(4-nitrophenylazo)-N-(2-cyanoethyl)-N-(2-acetoxyethyl)-
    • 2-(N-(2-CYANOETHYL)-4-((4-NITROPHENYL)DIAZENYL)ANILINE)ETHYL ACETATE
    • 2-((2-CYANOETHYL)(4-((4-NITROPHENYL)DIAZENYL)PHENYL)AMINO)ETHYL ACETATE
    • CCRIS 8993
    • Q27274538
    • 4-NITRO-4'-(N-(2-CYANOETHYL)-N-(2-ACETYLOXYETHYL)AMINO)AZOBENZENE
    • J38.963C
    • Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)-
    • SCHEMBL9005086
    • NS00020112
    • PROPIONITRILE, 3-(N-2-HYDROXYETHYL-P-(P-NITROPHENYLAZO)ANILINE)-, ACETATE
    • EINECS 269-950-3
    • 6657-36-9
    • 61968-38-5
    • DTXSID0071465
    • 68391-42-4
    • OSTACET ORANGE SE 2G
    • B9AB993875
    • C.I. 111135
    • 2-((2-CYANOETHYL)(4-((E)-(4-NITROPHENYL)DIAZENYL)PHENYL)AMINO)ETHYL ACETATE
    • Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-
    • Aniline, 4-(4-nitrophenylazo)-N-beta-cyanoethyl-N-beta-acetoxyethyl-
    • SCHEMBL13474934
    • 2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate
    • Inchi: InChI=1S/C19H19N5O4/c1-15(25)28-14-13-23(12-2-11-20)18-7-3-16(4-8-18)21-22-17-5-9-19(10-6-17)24(26)27/h3-10H,2,12-14H2,1H3/b22-21+
    • Chiave InChI: QLRDACXDRLGLOC-QURGRASLSA-N
    • Sorrisi: N#CCCN(C1C=CC(/N=N/C2C=CC([N+]([O-])=O)=CC=2)=CC=1)CCOC(=O)C

Proprietà calcolate

  • Massa esatta: 381.14370410g/mol
  • Massa monoisotopica: 381.14370410g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 9
  • Complessità: 581
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 124Ų
  • XLogP3: 3.2
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.